3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions typically involve heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents used in these reactions include carboxylic acid chlorides, sodium methoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these targets, the compound can exert antiproliferative effects, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar compounds to 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their tyrosine kinase inhibitory activity and potential as cancer therapeutics.
The uniqueness of this compound lies in its specific structural features and the combination of cyclopentyl and cyclopropylamino groups, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIUJVUAZMGBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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